molecular formula C24H24N2O4S B11025389 3-methyl-N-{[4-(2-{[(3-methylphenyl)carbonyl]amino}ethyl)phenyl]sulfonyl}benzamide

3-methyl-N-{[4-(2-{[(3-methylphenyl)carbonyl]amino}ethyl)phenyl]sulfonyl}benzamide

Cat. No.: B11025389
M. Wt: 436.5 g/mol
InChI Key: QTBYCKWHLUCOGO-UHFFFAOYSA-N
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Description

3-METHYL-N-(4-{[(3-METHYLBENZOYL)AMINO]SULFONYL}PHENETHYL)BENZAMIDE is a complex organic compound characterized by its unique structure, which includes multiple benzoyl and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-N-(4-{[(3-METHYLBENZOYL)AMINO]SULFONYL}PHENETHYL)BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzoyl Intermediate: The initial step involves the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride.

    Amidation Reaction: The benzoyl chloride is then reacted with 4-aminophenethylamine in the presence of a base such as triethylamine to form the amide bond.

    Sulfonylation: The resulting amide is further reacted with a sulfonyl chloride derivative to introduce the sulfonyl group, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-N-(4-{[(3-METHYLBENZOYL)AMINO]SULFONYL}PHENETHYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Scientific Research Applications

3-METHYL-N-(4-{[(3-METHYLBENZOYL)AMINO]SULFONYL}PHENETHYL)BENZAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-METHYL-N-(4-{[(3-METHYLBENZOYL)AMINO]SULFONYL}PHENETHYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-METHYL-N-(2-((3-METHYLBENZOYL)AMINO)ETHYL)BENZAMIDE
  • 3-METHYL-N-{4-[(4-METHYLBENZOYL)AMINO]PHENYL}BENZAMIDE

Uniqueness

3-METHYL-N-(4-{[(3-METHYLBENZOYL)AMINO]SULFONYL}PHENETHYL)BENZAMIDE is unique due to the presence of both benzoyl and sulfonyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H24N2O4S

Molecular Weight

436.5 g/mol

IUPAC Name

3-methyl-N-[2-[4-[(3-methylbenzoyl)sulfamoyl]phenyl]ethyl]benzamide

InChI

InChI=1S/C24H24N2O4S/c1-17-5-3-7-20(15-17)23(27)25-14-13-19-9-11-22(12-10-19)31(29,30)26-24(28)21-8-4-6-18(2)16-21/h3-12,15-16H,13-14H2,1-2H3,(H,25,27)(H,26,28)

InChI Key

QTBYCKWHLUCOGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)C3=CC=CC(=C3)C

Origin of Product

United States

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